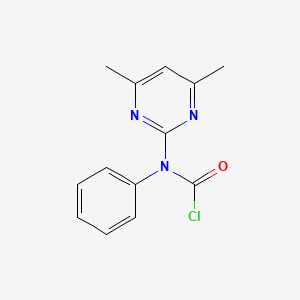
1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride is a compound of significant interest in the field of organic chemistryThe presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological systems .
Preparation Methods
The synthesis of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride typically involves the introduction of the difluoromethyl group through various chemical reactions. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the imidazole ring. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-nitrobenzene: Known for its hydrogen bonding interactions.
5-((Difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole: Undergoes radical fragmentation to form difluoromethyl radicals.
The uniqueness of this compound lies in its specific chemical structure and the presence of the difluoromethyl group, which imparts distinct properties and reactivity compared to other compounds .
Properties
Molecular Formula |
C6H7ClF2N2O2 |
|---|---|
Molecular Weight |
212.58 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H6F2N2O2.ClH/c1-3-9-2-4(5(11)12)10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H |
InChI Key |
KBBPPMAPMSVPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)

![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)

![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)

![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)




